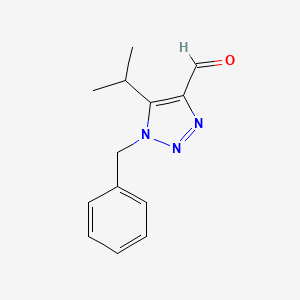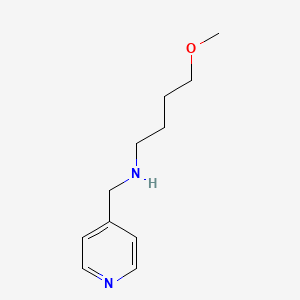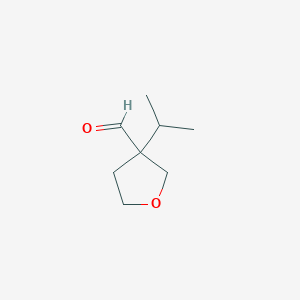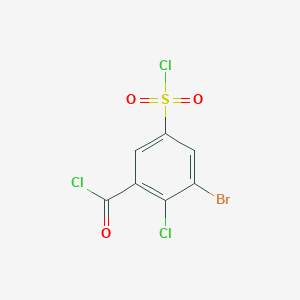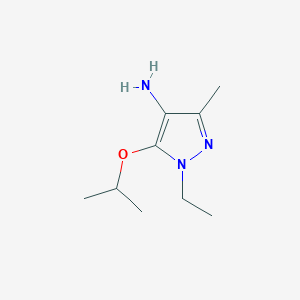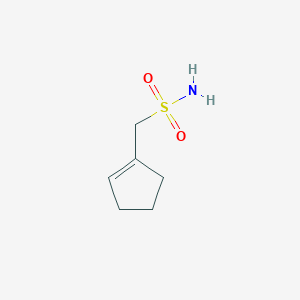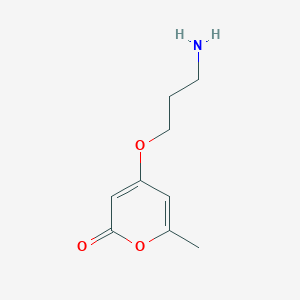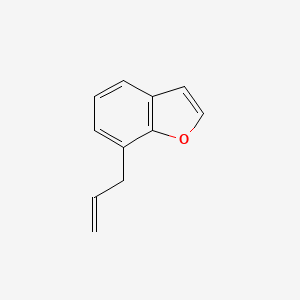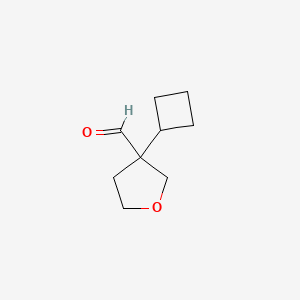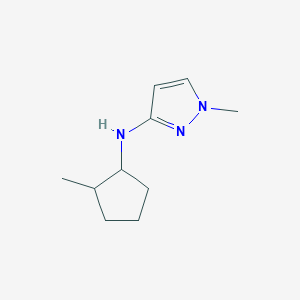
1-methyl-N-(2-methylcyclopentyl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-(2-methylcyclopentyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(2-methylcyclopentyl)-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with 2-methylcyclopentanone. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common solvents used in this synthesis include tetrahydrofuran (THF) and cyclopentyl methyl ether (CPME) .
Industrial Production Methods
Industrial production of this compound may involve a one-pot, multi-step process to enhance efficiency and reduce costs. The use of microwave irradiation can significantly shorten reaction times, making the process more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(2-methylcyclopentyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can produce various substituted pyrazoles .
Scientific Research Applications
1-methyl-N-(2-methylcyclopentyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-methylcyclopentyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-N-(2-methylphenyl)-1H-pyrazol-3-amine
- 1-methyl-N-(2-methylcyclohexyl)-1H-pyrazol-3-amine
- 1-methyl-N-(2-methylcyclobutyl)-1H-pyrazol-3-amine
Uniqueness
1-methyl-N-(2-methylcyclopentyl)-1H-pyrazol-3-amine is unique due to the presence of the cyclopentyl ring, which can influence its chemical reactivity and biological activity. This structural feature can make it more suitable for specific applications compared to its analogs .
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-methyl-N-(2-methylcyclopentyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3/c1-8-4-3-5-9(8)11-10-6-7-13(2)12-10/h6-9H,3-5H2,1-2H3,(H,11,12) |
InChI Key |
KRCARRJBDHXYCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1NC2=NN(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


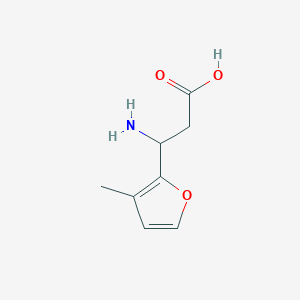
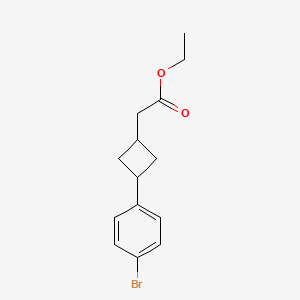
![2-{[1-(2-Chlorophenyl)ethyl]amino}butan-1-ol](/img/structure/B13268434.png)
![{[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13268439.png)
